N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
CAS No.: 61526-72-5
Cat. No.: VC18445230
Molecular Formula: C40H55N5O7
Molecular Weight: 717.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61526-72-5 |
|---|---|
| Molecular Formula | C40H55N5O7 |
| Molecular Weight | 717.9 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-hexadecoxyphenyl)-3-oxopropanamide |
| Standard InChI | InChI=1S/C40H55N5O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-52-30-22-20-29(21-23-30)36(46)34(38(47)42-32-27-31(50-4)24-25-33(32)51-5)45-28-41-37-35(45)39(48)44(3)40(49)43(37)2/h20-25,27-28,34H,6-19,26H2,1-5H3,(H,42,47) |
| Standard InChI Key | FJFXGJOXMKWQLB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C(C(=O)NC2=C(C=CC(=C2)OC)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C |
Introduction
N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with a unique structure that combines a purine ring system, a benzoyl group, and a dimethoxyphenyl group. This compound is of interest in various scientific fields, including chemistry, biology, medicine, and industry, due to its potential applications and biological activities.
Chemical Details
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CAS Number: 61526-72-5
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Molecular Formula: C40H55N5O7
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Molecular Weight: 717.9 g/mol
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IUPAC Name: N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-hexadecoxyphenyl)-3-oxopropanamide
Structural Features
The compound features a purine ring, which is a key component of nucleic acids, attached to a benzoyl group and a dimethoxyphenyl group. The presence of a hexadecyloxy chain adds hydrophobicity, potentially influencing its interactions with biological systems.
Synthesis Methods
The synthesis of this compound involves multiple steps, including the formation of the purine ring system, the introduction of the benzoyl group, and the attachment of the dimethoxyphenyl group. Common synthetic routes may involve Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The choice of solvents, temperature, and catalysts is crucial for the efficiency and yield of the synthesis.
Chemistry
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Building Block: Used as a building block for synthesizing more complex molecules.
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Reagent: Acts as a reagent in various organic reactions.
Biology
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Biological Activities: Studied for potential biological activities such as enzyme inhibition and receptor binding.
Medicine
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Therapeutic Potential: Ongoing research explores its potential as an anti-inflammatory or anticancer agent.
Industry
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Material Development: May be used in developing new materials like polymers or coatings due to its unique chemical properties.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide and N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide. The uniqueness of this compound lies in its complex structure, combining multiple functional groups and ring systems.
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